Welcome to the BenchChem Online Store!
molecular formula C15H16O B3053186 1,1-Diphenyl-1-propanol CAS No. 5180-33-6

1,1-Diphenyl-1-propanol

Cat. No. B3053186
M. Wt: 212.29 g/mol
InChI Key: OIYMUIUXMYAXIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04039589

Procedure details

A mixture of 21 g. of α-vinyl-benzhydrol and 84 ml. of cyclohexane is refluxed in the presence of palladium catalyst. When the reaction is over, as evidenced by thin layer chromatography, the mixture is cooled, the catalyst is filtered off, and the filtrate is evaporated under reduced pressure. 21.2 g. of crystalline α-ethyl-benzhydrol, melting at 93°-94° C., are obtained as residue.
Name
α-vinyl-benzhydrol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]([OH:16])([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[CH2:2]>[Pd].C1CCCCC1>[CH2:1]([C:3]([OH:16])([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH3:2]

Inputs

Step One
Name
α-vinyl-benzhydrol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C(C1=CC=CC=C1)(C1=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 21 g
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled
FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)C(C1=CC=CC=C1)(C1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.